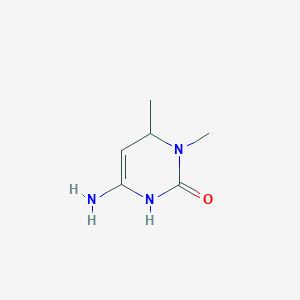
4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are essential components of nucleic acids, and their derivatives have significant biological and pharmaceutical importance. This compound is characterized by its unique structure, which includes an amino group and two methyl groups attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol can be achieved through various methods. One common approach involves the cyclization of methyl cyanoacetate, urea, and sodium methylate to form 4-amino-2,6-dihydroxypyrimidine sodium salt, followed by methylation using dimethyl sulfate . Another method includes the addition reaction of anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation with cyanamide and cyclization with a Lewis acid protecting agent .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce waste. For instance, the Biginelli reaction, a multicomponent reaction catalyzed by reusable and heterogeneous catalysts like Montmorillonite-KSF, offers an efficient and eco-friendly approach .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Common substitution reactions involve alkylation and acylation, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkylating agents like methyl iodide and acylating agents like acetic anhydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which have significant biological activities and pharmaceutical applications .
Aplicaciones Científicas De Investigación
4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes in pathogens and cancer cells. Molecular docking studies have shown that it binds to active sites of enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
2-Amino-4,6-dimethoxypyrimidine: Similar in structure but with methoxy groups instead of methyl groups.
1,6-Diamino-2-imino-2,3-dihydropyrimidin-4(1H)-one: Another pyrimidine derivative with different functional groups.
Uniqueness: 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C6H11N3O |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
6-amino-3,4-dimethyl-1,4-dihydropyrimidin-2-one |
InChI |
InChI=1S/C6H11N3O/c1-4-3-5(7)8-6(10)9(4)2/h3-4H,7H2,1-2H3,(H,8,10) |
Clave InChI |
ZNVPWIATYNFWSM-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(NC(=O)N1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)
![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)

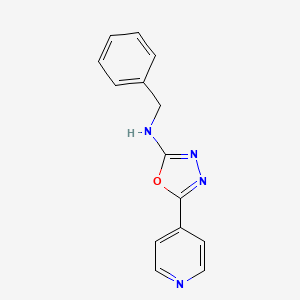

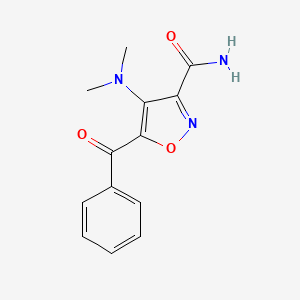
![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)
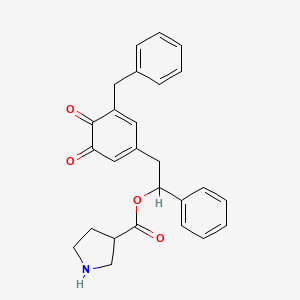
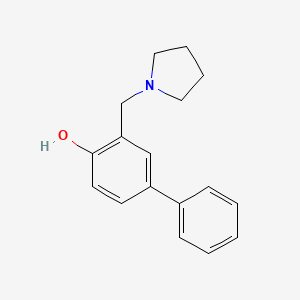
![N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide](/img/structure/B12905720.png)
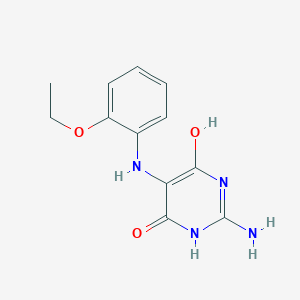
![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)
